![molecular formula C16H34N2O2 B6340614 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate CAS No. 1456484-12-0](/img/structure/B6340614.png)

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

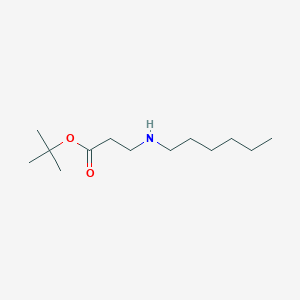

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate (also known as tert-Butyl 3-aminopropionate) is an organic compound belonging to the class of alkylamines. It is a tertiary amine, with a tert-butyl group attached to the nitrogen atom, and a propanoate ester group attached to the nitrogen atom. It is a white, crystalline solid with a melting point of 79-80 °C. It is soluble in many organic solvents and has a strong odor.

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate: is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation. The compound’s structure provides stability and specificity in the molecular recognition process, which is crucial for the selective degradation of target proteins .

Chemical Conjugates

This compound serves as a building block for chemical conjugates . These conjugates are used in various applications, including drug delivery systems where the compound’s ability to bind to other molecules is exploited. This can enhance the delivery of therapeutics to specific cells or tissues .

Synthesis of Chiral Ligands

The compound is involved in the synthesis of chiral Schiff base ligands . These ligands are essential for enantioselective catalysis , which is a process that allows for the preferential formation of one enantiomer over another in chemical reactions. This is particularly valuable in the production of pharmaceuticals where the chirality of a drug can affect its efficacy .

Advanced Research Building Block

With a high purity level, tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a versatile building block for advanced research. Its unique diamine structure makes it suitable for creating a variety of complex molecules, which can be used in further chemical studies and applications .

Enantioselective Addition Reactions

The compound is used in the enantioselective addition of diethyl zinc to aldehydes . This reaction is important for the synthesis of optically active alcohols, which are significant in the development of various biologically active compounds .

Precursor for Mn (III)-Salen Complex

It is used in the preparation of a Mn (III)-salen complex and its diamino precursor. These complexes have applications in oxidation reactions and are also studied for their potential use in asymmetric synthesis, which is a key area in the development of new drugs .

Eigenschaften

IUPAC Name |

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O2/c1-7-18(8-2)13-9-10-14(3)17-12-11-15(19)20-16(4,5)6/h14,17H,7-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKQYRWIJCTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)

![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)

![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)

![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)

![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)